molecular formula C8H15O4P B12768758 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide CAS No. 82515-38-6

3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide

Cat. No.: B12768758
CAS No.: 82515-38-6
M. Wt: 206.18 g/mol
InChI Key: JJMCXFDGEZKCQY-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is a bicyclic organophosphorus compound. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms. The compound’s molecular formula is C₇H₁₅O₄P, and it has a molecular weight of 194.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of a suitable phosphite with an appropriate alkylating agent. One common method includes the reaction of trimethyl phosphite with 3-chloro-1-propanol under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphabicyclo compounds .

Scientific Research Applications

3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Properties

CAS No.

82515-38-6

Molecular Formula

C8H15O4P

Molecular Weight

206.18 g/mol

IUPAC Name

3-methyl-4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C8H15O4P/c1-3-4-8-5-10-13(9,11-6-8)12-7(8)2/h7H,3-6H2,1-2H3

InChI Key

JJMCXFDGEZKCQY-UHFFFAOYSA-N

Canonical SMILES

CCCC12COP(=O)(OC1)OC2C

Origin of Product

United States

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